Cas no 438488-40-5 (ethyl 5-hydroxy-2-methyl-4-(4-phenylpiperazin-1-yl)methylnaphtho1,2-bfuran-3-carboxylate)

ethyl 5-hydroxy-2-methyl-4-(4-phenylpiperazin-1-yl)methylnaphtho1,2-bfuran-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 5-hydroxy-2-methyl-4-(4-phenylpiperazin-1-yl)methylnaphtho1,2-bfuran-3-carboxylate
- ethyl 5-hydroxy-2-methyl-4-((4-phenylpiperazin-1-yl)methyl)naphtho[1,2-b]furan-3-carboxylate
- Z56175871
- ethyl 5-hydroxy-2-methyl-4-[(4-phenylpiperazin-1-yl)methyl]benzo[g][1]benzofuran-3-carboxylate
- Oprea1_409431
- HMS1736E07
- AKOS000808137
- ethyl 5-hydroxy-2-methyl-4-[(4-phenylpiperazin-1-yl)methyl]naphtho[1,2-b]furan-3-carboxylate
- F1094-0273
- Oprea1_580380
- SR-01000496994-1
- 438488-40-5
- SR-01000496994
-
- インチ: 1S/C27H28N2O4/c1-3-32-27(31)23-18(2)33-26-21-12-8-7-11-20(21)25(30)22(24(23)26)17-28-13-15-29(16-14-28)19-9-5-4-6-10-19/h4-12,30H,3,13-17H2,1-2H3
- InChIKey: KVXIGPHKXCBPEY-UHFFFAOYSA-N
- ほほえんだ: O1C(C)=C(C(=O)OCC)C2=C1C1C=CC=CC=1C(=C2CN1CCN(C2C=CC=CC=2)CC1)O
計算された属性
- せいみつぶんしりょう: 444.20490738g/mol
- どういたいしつりょう: 444.20490738g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 33
- 回転可能化学結合数: 6
- 複雑さ: 661
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.2Ų
- 疎水性パラメータ計算基準値(XlogP): 5.3
ethyl 5-hydroxy-2-methyl-4-(4-phenylpiperazin-1-yl)methylnaphtho1,2-bfuran-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1094-0273-50mg |
ethyl 5-hydroxy-2-methyl-4-[(4-phenylpiperazin-1-yl)methyl]naphtho[1,2-b]furan-3-carboxylate |
438488-40-5 | 90%+ | 50mg |
$160.0 | 2023-07-28 | |
Life Chemicals | F1094-0273-5μmol |
ethyl 5-hydroxy-2-methyl-4-[(4-phenylpiperazin-1-yl)methyl]naphtho[1,2-b]furan-3-carboxylate |
438488-40-5 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
Life Chemicals | F1094-0273-20mg |
ethyl 5-hydroxy-2-methyl-4-[(4-phenylpiperazin-1-yl)methyl]naphtho[1,2-b]furan-3-carboxylate |
438488-40-5 | 90%+ | 20mg |
$99.0 | 2023-07-28 | |
Life Chemicals | F1094-0273-25mg |
ethyl 5-hydroxy-2-methyl-4-[(4-phenylpiperazin-1-yl)methyl]naphtho[1,2-b]furan-3-carboxylate |
438488-40-5 | 90%+ | 25mg |
$109.0 | 2023-07-28 | |
Life Chemicals | F1094-0273-3mg |
ethyl 5-hydroxy-2-methyl-4-[(4-phenylpiperazin-1-yl)methyl]naphtho[1,2-b]furan-3-carboxylate |
438488-40-5 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
Life Chemicals | F1094-0273-15mg |
ethyl 5-hydroxy-2-methyl-4-[(4-phenylpiperazin-1-yl)methyl]naphtho[1,2-b]furan-3-carboxylate |
438488-40-5 | 90%+ | 15mg |
$89.0 | 2023-07-28 | |
Life Chemicals | F1094-0273-30mg |
ethyl 5-hydroxy-2-methyl-4-[(4-phenylpiperazin-1-yl)methyl]naphtho[1,2-b]furan-3-carboxylate |
438488-40-5 | 90%+ | 30mg |
$119.0 | 2023-07-28 | |
Life Chemicals | F1094-0273-10μmol |
ethyl 5-hydroxy-2-methyl-4-[(4-phenylpiperazin-1-yl)methyl]naphtho[1,2-b]furan-3-carboxylate |
438488-40-5 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
Life Chemicals | F1094-0273-2μmol |
ethyl 5-hydroxy-2-methyl-4-[(4-phenylpiperazin-1-yl)methyl]naphtho[1,2-b]furan-3-carboxylate |
438488-40-5 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
Life Chemicals | F1094-0273-20μmol |
ethyl 5-hydroxy-2-methyl-4-[(4-phenylpiperazin-1-yl)methyl]naphtho[1,2-b]furan-3-carboxylate |
438488-40-5 | 90%+ | 20μmol |
$79.0 | 2023-07-28 |
ethyl 5-hydroxy-2-methyl-4-(4-phenylpiperazin-1-yl)methylnaphtho1,2-bfuran-3-carboxylate 関連文献
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
4. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
ethyl 5-hydroxy-2-methyl-4-(4-phenylpiperazin-1-yl)methylnaphtho1,2-bfuran-3-carboxylateに関する追加情報
Ethyl 5-Hydroxy-2-Methyl-4-(4-Phenylpiperazin-1-Yl)Methylnaphtho[1,2-b]Furan-3-Carboxylate: A Comprehensive Overview
Ethyl 5-hydroxy-2-methyl-4-(4-phenylpiperazin-1-yl)methylnaphtho[1,2-b]furan-3-carboxylate, with CAS No. 438488-40-5, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a naphthofuran framework, a piperazine moiety, and several functional groups that contribute to its potential biological activity. Recent studies have highlighted its promising applications in drug discovery, particularly in the development of novel therapeutic agents for various diseases.
The core structure of this compound is the naphthofuran system, which serves as a versatile scaffold for attaching other functional groups. The presence of the 5-hydroxy and 2-methyl substituents on the naphthofuran ring suggests that these groups play a critical role in modulating the compound's physicochemical properties and bioavailability. Additionally, the 4-(4-phenylpiperazin-1-yl)methyl group introduces a piperazine ring with a phenyl substituent, which is known to enhance receptor binding affinity and improve pharmacokinetic profiles.
Recent research has focused on the synthesis and optimization of this compound to improve its stability and bioactivity. For instance, studies have explored the use of different solvents and reaction conditions to enhance the yield and purity of the compound during its synthesis. These optimizations have been instrumental in advancing its potential as a lead compound in drug development.
The biological activity of ethyl 5-hydroxy-2-methyl-4-(4-phenylpiperazin-1-yl)methylnaphtho[1,2-b]furan-3-carboxylate has been extensively investigated in vitro and in vivo models. Preclinical studies have demonstrated its ability to inhibit key enzymes and receptors associated with diseases such as cancer, inflammation, and neurodegenerative disorders. For example, experiments have shown that this compound exhibits potent anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, which are central to inflammatory processes.
In addition to its enzymatic inhibitory properties, this compound has also been evaluated for its potential as an anticancer agent. Studies have revealed that it induces apoptosis in cancer cells by modulating mitochondrial function and activating caspase pathways. These findings underscore its potential as a novel chemotherapeutic agent with minimal toxicity to healthy cells.
The application of computational chemistry tools has further enhanced our understanding of this compound's molecular interactions. Molecular docking studies have provided insights into how this compound binds to target proteins, revealing key interactions such as hydrogen bonding and hydrophobic interactions that contribute to its efficacy. These computational approaches have also facilitated the design of analogs with improved potency and selectivity.
In conclusion, ethyl 5-hydroxy-2-methyl-4-(4-phenylpiperazin-1-Yl)methylnaphtho[1,2-b]furan3-carboxylate represents a promising candidate for drug development due to its unique structure and diverse biological activities. Ongoing research continues to explore its therapeutic potential across various disease areas, with a particular focus on optimizing its pharmacokinetic properties and minimizing adverse effects. As advancements in synthetic chemistry and computational modeling continue to evolve, this compound holds great promise for contributing to the development of innovative treatments for challenging medical conditions.
438488-40-5 (ethyl 5-hydroxy-2-methyl-4-(4-phenylpiperazin-1-yl)methylnaphtho1,2-bfuran-3-carboxylate) 関連製品
- 1353984-38-9([1-(2-Amino-acetyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester)
- 1337110-54-9(3-(furan-3-yl)methylpyrrolidine)
- 6251-17-8(Propanoic acid, 3-[(carboxymethyl)amino]-3-oxo-)
- 70713-45-0(Piperazine,1-(diphenylmethyl)-4-(2-propen-1-yl)-)
- 61744-32-9(3-(3-methylpyridin-2-yl)propan-1-ol)
- 1694938-25-4(1-acetyl-2-methylpiperidine-4-carboxylic acid)
- 1432680-68-6(1-(1-Phenylpropan-2-yl)-1H-pyrrole-2-carboxylic Acid (~90%))
- 946270-19-5(1-(3-chloro-4-methoxyphenyl)-3-{(4-methylphenyl)methylsulfanyl}-1,2-dihydropyrazin-2-one)
- 1706444-44-1(4-(2,6-Dimethoxybenzoyl)quinoline)
- 73053-81-3(1H-Indole,3-(2-ethyl-5-oxazolyl)-)


